
Aztreonam
描述
Aztreonam is a monocyclic beta-lactam antibiotic that belongs to the monobactam class. It was originally isolated from the bacterium Chromobacterium violaceum. This compound is primarily used to treat infections caused by gram-negative bacteria, including Pseudomonas aeruginosa. It is effective against a variety of infections such as bone infections, endometritis, intra-abdominal infections, pneumonia, urinary tract infections, and sepsis .
准备方法
Synthetic Routes and Reaction Conditions
Aztreonam is synthesized through a series of chemical reactions that involve the formation of the beta-lactam ring. The synthetic route typically starts with the preparation of the key intermediate, which is then subjected to various chemical transformations to form the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
In industrial settings, this compound is produced through a multi-step synthesis process that involves the use of large-scale reactors and precise control of reaction conditions. The process includes the preparation of intermediates, purification steps, and final formulation. The industrial production methods are designed to ensure high yield and purity of the final product .
化学反应分析
Hydrolysis by β-Lactamases
Aztreonam’s β-lactam ring is susceptible to hydrolysis by specific β-lactamases, though it resists many class A and C enzymes.
Mechanistic Insights
-
Class-C β-lactamase (CBL) : Temperature-accelerated QM/MM simulations revealed that CBL catalyzes this compound’s deacylation and reverse acylation. The reaction proceeds via a tetrahedral intermediate, with a free-energy barrier of ~18 kcal/mol for deacylation .
-
NDM-1 Metallo-β-Lactamase : NDM-1 hydrolyzes this compound at a rate of 3.7 ± 0.4 nmol·min⁻¹·mg⁻¹ (1 mM substrate, 10 μM enzyme). EDTA and d-captopril inhibit this activity, confirming Zn²⁺ dependence .
Table 1: Hydrolysis Rates of this compound by Selected β-Lactamases
Enzyme | Class | Hydrolysis Activity | Inhibitor Sensitivity |
---|---|---|---|
CBL | C | Slow (ΔG‡ ≈18 kcal/mol) | None observed |
NDM-1 | B1 | 3.7 ± 0.4 nmol·min⁻¹·mg⁻¹ | EDTA, d-captopril |
TEM-1 (class A) | A | Minimal | N/A |
Chemical Stability and Degradation Pathways
This compound’s stability varies with pH, temperature, and enzymatic presence:
Hydrolytic Degradation
-
pH Dependency : Stable at pH 6–8 but undergoes hydrolysis outside this range. At pH 4.5, non-enzymatic ring opening occurs slowly .
-
Prodrug Hydrolysis : Prodrugs 28c and 29c release this compound via carboxyesterase 1 (CES1)-mediated cleavage. Without CES1, non-enzymatic hydrolysis dominates :
Table 2: this compound Release from Prodrugs
Prodrug | CES1 Activation Time (min) | Non-Enzymatic Hydrolysis (30 min) |
---|---|---|
27c | 28% at 30 min | 4% |
28c | >95% at 2 min | <5% |
29c | 90% at 20 min | 10% |
Thermal Stability
Long-term stability studies show gradual degradation under ambient conditions:
-
Storage Stability : After 24 months, this compound purity decreases to 97.22–99.75% depending on formulation .
Conjugation and Functionalization
This compound’s carboxyl and sulfamate groups enable covalent modifications to enhance antibacterial activity or oral bioavailability:
Siderophore Conjugates
-
Design : Conjugates like 27 and 30 link this compound to catechol-based siderophores, improving uptake in Gram-negative bacteria .
-
Stability : These conjugates hydrolyze 67–75% in pH 7 buffer within 24 h, forming inactive ring-opened products .
Table 3: Key Synthetic Derivatives of this compound
Derivative | Modification Site | Biological Impact |
---|---|---|
27 | Catechol siderophore | Enhanced Gram-negative activity |
28c | Neopentyl ester | Rapid CES1-mediated release |
29c | Tert-butyl ester | Delayed hydrolysis |
Structural Insights and Reactivity
This compound’s reactivity is dictated by its β-lactam ring and substituents:
科学研究应用
Clinical Uses of Aztreonam
This compound is indicated for a range of infections, particularly those caused by susceptible gram-negative organisms. The following table summarizes its primary applications:
Infection Type | Details |
---|---|
Urinary Tract Infections | Effective against pathogens like Escherichia coli and Klebsiella. |
Lower Respiratory Tract Infections | Used in treating pneumonia and bronchiectasis-related infections. |
Intra-abdominal Infections | Administered for abscesses and perforations involving hollow viscera. |
Skin and Soft Tissue Infections | Effective against aerobic gram-negative bacteria in skin infections. |
Septicemia | Proven efficacy in managing bacteremia due to resistant organisms. |
Endometritis and Pelvic Infections | Utilized in gynecological infections caused by susceptible bacteria. |
Efficacy Against Gram-Negative Bacteria
This compound demonstrates strong activity against various gram-negative pathogens, including:
- Pseudomonas aeruginosa
- Enterobacter species
- Citrobacter species
- Serratia species
- Haemophilus influenzae
The minimum inhibitory concentration (MIC) values for these organisms indicate this compound's effectiveness in clinical settings. For instance, this compound has shown an MIC of ≤ 4 µg/mL against many Enterobacteriaceae, demonstrating its potency in treating serious infections .
Case Studies and Clinical Trials
Numerous studies have evaluated the safety and efficacy of this compound in various patient populations:
- A study involving 60 patients with diverse infections reported a clinical cure rate of 58% when this compound was used alone .
- Another investigation highlighted its use in critically ill patients with serious infections, achieving an overall clinical response rate of 86% .
- A post hoc analysis of inhaled this compound treatment for bronchiectasis patients showed significant improvements in cough and sputum production compared to placebo .
Safety Profile
This compound is generally well tolerated, with a low incidence of serious adverse effects. Common side effects include:
- Rash
- Gastrointestinal disturbances
- Elevated liver enzymes
Serious reactions such as exfoliative dermatitis and pseudomembranous colitis have been documented but are rare and often associated with concurrent antibiotic use .
Resistance Considerations
While this compound is effective against many gram-negative bacteria, it is important to note that it is susceptible to certain beta-lactamases, particularly extended-spectrum beta-lactamases (ESBLs). Therefore, its use may be limited in cases where these enzymes are present .
Emerging Applications
Recent studies have explored the combination of this compound with other agents, such as avibactam, to enhance efficacy against multi-drug resistant organisms. This combination therapy has shown promise in treating serious infections caused by gram-negative bacteria resistant to conventional treatments .
作用机制
Aztreonam exerts its effects by inhibiting bacterial cell wall synthesis. It has a high affinity for penicillin-binding protein 3 (PBP3), which is involved in the final stages of bacterial cell wall synthesis. By binding to PBP3, this compound prevents the crosslinking of peptidoglycan chains, leading to the disruption of the bacterial cell wall and ultimately causing bacterial cell death .
相似化合物的比较
Similar Compounds
Ceftazidime: Another beta-lactam antibiotic that is effective against gram-negative bacteria.
Imipenem: A broad-spectrum beta-lactam antibiotic that is used to treat a variety of bacterial infections.
Meropenem: A carbapenem antibiotic that is effective against a wide range of gram-negative and gram-positive bacteria.
Uniqueness of Aztreonam
This compound is unique among beta-lactam antibiotics due to its monocyclic structure, which makes it resistant to beta-lactamases produced by many gram-negative bacteria. This resistance allows this compound to remain effective against bacteria that have developed resistance to other beta-lactam antibiotics .
生物活性
Aztreonam is a monobactam antibiotic that exhibits potent activity against a wide range of gram-negative aerobic bacteria, including Pseudomonas aeruginosa. It is particularly notable for its resistance to hydrolysis by many beta-lactamases, which makes it an effective treatment option for infections caused by multidrug-resistant organisms. This article explores the biological activity of this compound, its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
This compound functions by inhibiting bacterial cell wall synthesis. It has a high affinity for penicillin-binding protein 3 (PBP3), which is crucial for the final stages of peptidoglycan synthesis in bacterial cell walls. By binding to PBP3, this compound disrupts cell wall formation, leading to cell lysis mediated by autolytic enzymes. Unlike many beta-lactam antibiotics, this compound does not induce beta-lactamase production, allowing it to retain efficacy against resistant strains .
Pharmacokinetics
- Absorption : this compound is poorly absorbed from the gastrointestinal tract (<1%); however, it is completely absorbed when administered intramuscularly.
- Volume of Distribution : Approximately 12.6 L.
- Protein Binding : Limited protein binding, typically around 20% .
Case Studies and Clinical Trials
- Urinary Tract Infections (UTIs) :
- Combination Therapy with Avibactam :
- Pharmacokinetic/Pharmacodynamic Targets :
Safety Profile
This compound is generally well-tolerated. Common adverse events include increases in hepatic enzymes (26.5%) and diarrhea (14.7%). No new safety concerns were identified in recent studies involving this compound/avibactam combination therapy . The safety profile remains consistent with that observed in monotherapy.
Summary Table of Clinical Findings
Study Type | Population | Treatment Regimen | Microbiologic Cure Rate | Adverse Events |
---|---|---|---|---|
UTI Study | 681 patients | Single or multiple doses of this compound | 84%-85% | Minimal |
Phase 1 Trial | Patients with bloodstream infections | This compound + Avibactam | 80% clinical resolution | Hepatic enzyme increases, diarrhea |
Pharmacokinetic Study | Various populations | This compound alone or in combination | >90% target attainment predicted | Consistent with known safety profile |
属性
Key on ui mechanism of action |
The bactericidal action of aztreonam results from the inhibition of bacterial cell wall synthesis due to a high affinity of aztreonam for penicillin binding protein 3 (PBP3). By binding to PBP3, aztreonam inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. It is possible that aztreonam interferes with an autolysin inhibitor. |
---|---|
CAS 编号 |
78110-38-0 |
分子式 |
C13H17N5O8S2 |
分子量 |
435.4 g/mol |
IUPAC 名称 |
2-[[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid |
InChI |
InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/t5-,7-/m0/s1 |
InChI 键 |
WZPBZJONDBGPKJ-FSPLSTOPSA-N |
SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N |
手性 SMILES |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N |
规范 SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N |
外观 |
Solid powder |
Key on ui other cas no. |
78110-38-0 |
物理描述 |
Solid |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Insoluble |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Aztreonam; Az threonam; Az-threonam; Azactam; Azthreonam; Aztreonam; Aztreonam Esteve Brand; Aztreonam Squibb Brand; Bristol Myers Squibb Brand of Aztreonam; Bristol-Myers Squibb Brand of Aztreonam; Esteve Brand of Aztreonam; Sanofi Winthrop Brand of Aztreonam; SQ 26,776; SQ-26,776; SQ26,776; Squibb Brand of Aztreonam; Urobactam |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。